N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide
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Overview
Description
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a piperidine ring, and an oxalamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the piperidine ring is often prepared via the hydrogenation of pyridine derivatives. The final step involves the coupling of these intermediates with oxalyl chloride under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperidine ring can be reduced to form piperidines.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Piperidines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, while the piperidine ring can modulate neurotransmitter activity. The phenylsulfonyl group enhances the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- N-(furan-2-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide
Uniqueness
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide is unique due to its oxalamide linkage, which provides additional sites for chemical modification and enhances its stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c24-19(20(25)22-15-17-8-6-14-28-17)21-12-11-16-7-4-5-13-23(16)29(26,27)18-9-2-1-3-10-18/h1-3,6,8-10,14,16H,4-5,7,11-13,15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQYRXFBLTYJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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